molecular formula C15H10ClF3N2O3S B2633610 1-(1,2-benzoxazol-3-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1797889-88-3

1-(1,2-benzoxazol-3-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2633610
CAS No.: 1797889-88-3
M. Wt: 390.76
InChI Key: CLGKAYRJIACSFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 1,2-benzoxazole with 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

1-(1,2-benzoxazol-3-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(1,2-benzoxazol-3-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, particularly orexin receptors.

    Medicine: Investigated as a potential treatment for insomnia and other sleep disorders due to its role as a dual orexin receptor antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,2-benzoxazol-3-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and potentially different side effect profile compared to other orexin receptor antagonists .

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2O3S/c16-11-6-5-9(15(17,18)19)7-12(11)21-25(22,23)8-13-10-3-1-2-4-14(10)24-20-13/h1-7,21H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGKAYRJIACSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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